molecular formula C15H10ClO4- B12361610 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester

Cat. No.: B12361610
M. Wt: 289.69 g/mol
InChI Key: QAXFNLFHPDFVJL-UHFFFAOYSA-M
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11ClO4. It is known for its unique structure, which includes a chloro group, a methoxycarbonyl group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with methyl 3-methoxycarbonylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions include various substituted benzoic acids and alcohol derivatives .

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxycarbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H10ClO4-

Molecular Weight

289.69 g/mol

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)/p-1

InChI Key

QAXFNLFHPDFVJL-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)[O-])Cl

Origin of Product

United States

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